molecular formula C9H6ClN3 B13980562 2-(5-Chloro-1H-pyrrolo[2,3-B]pyridin-3-YL)acetonitrile

2-(5-Chloro-1H-pyrrolo[2,3-B]pyridin-3-YL)acetonitrile

Katalognummer: B13980562
Molekulargewicht: 191.62 g/mol
InChI-Schlüssel: CDBBBCKWQIARQH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(5-Chloro-1H-pyrrolo[2,3-B]pyridin-3-YL)acetonitrile is a heterocyclic organic compound that features a pyrrolopyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chloro-1H-pyrrolo[2,3-B]pyridin-3-YL)acetonitrile typically involves the reaction of 5-chloro-1H-pyrrolo[2,3-B]pyridine with acetonitrile under specific conditions. One common method includes the use of a base such as potassium carbonate to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2-(5-Chloro-1H-pyrrolo[2,3-B]pyridin-3-YL)acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolopyridine oxides, while substitution reactions can produce various substituted derivatives .

Wissenschaftliche Forschungsanwendungen

2-(5-Chloro-1H-pyrrolo[2,3-B]pyridin-3-YL)acetonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a lead compound in drug discovery programs targeting various diseases.

    Industry: It is utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 2-(5-Chloro-1H-pyrrolo[2,3-B]pyridin-3-YL)acetonitrile involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Chloro-1H-pyrrolo[2,3-B]pyridine: A closely related compound with similar structural features.

    6-Chloro-1H-pyrrolo[3,2-B]pyridine: Another analog with a different substitution pattern.

    5-Chloro-3-iodo-1H-pyrrolo[3,2-B]pyridine: A derivative with additional halogen substitution.

Uniqueness

2-(5-Chloro-1H-pyrrolo[2,3-B]pyridin-3-YL)acetonitrile is unique due to its specific acetonitrile substitution, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C9H6ClN3

Molekulargewicht

191.62 g/mol

IUPAC-Name

2-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile

InChI

InChI=1S/C9H6ClN3/c10-7-3-8-6(1-2-11)4-12-9(8)13-5-7/h3-5H,1H2,(H,12,13)

InChI-Schlüssel

CDBBBCKWQIARQH-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=NC2=C1C(=CN2)CC#N)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.